

Unveiling Dodoviscin H: A Technical Overview of a Novel Flavonoid

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Compound of Interest

Compound Name: *Dodoviscin H*

Cat. No.: *B15590218*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin H is a flavonoid compound that has been identified from the plant *Dodonaea viscosa*. Flavonoids, a diverse group of polyphenolic secondary metabolites, are widely recognized for their broad range of biological activities, making them a subject of intense research in drug discovery and development. This technical guide provides a comprehensive overview of the available information on **Dodoviscin H**, including its chemical structure and properties. Due to the limited publicly available data specifically on **Dodoviscin H**, this guide also incorporates information on the isolation, characterization, and biological activities of other structurally related flavonoids from *Dodonaea viscosa* to provide a broader context and potential avenues for future research.

Chemical Structure and Properties of Dodoviscin H

Dodoviscin H is chemically identified as (-)-5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3-methoxy-4H-1-benzopyran-4-one.[1] The structural complexity, featuring multiple chiral centers and a variety of functional groups, suggests a challenging synthetic target and a molecule with the potential for specific interactions with biological macromolecules.

Table 1: Chemical and Physical Properties of **Dodoviscin H**

Property	Value	Source
Molecular Formula	C ₂₆ H ₃₀ O ₇	[1]
Molecular Weight	454.51 g/mol	[1]
CAS Number	1372527-39-3	[1]
Synonym	(-)-5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3-methoxy-4H-1-benzopyran-4-one	[1]

Note: Detailed experimental data on physicochemical properties such as melting point, boiling point, and solubility for **Dodoviscin H** are not currently available in the public domain.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR) for the definitive structure elucidation of **Dodoviscin H** are not readily available in published literature. The structural assignment is based on the systematic name. For illustrative purposes, a generalized workflow for the structure elucidation of a novel flavonoid is presented below.

Experimental Protocols

While specific experimental protocols for the isolation and biological testing of **Dodoviscin H** are not available, this section provides a generalized methodology based on common practices for flavonoid research, particularly from *Dodonaea viscosa*.

General Protocol for Isolation and Purification of Flavonoids from *Dodonaea viscosa*

- Plant Material Collection and Preparation: Fresh leaves, stems, or flowers of *Dodonaea viscosa* are collected and air-dried in the shade. The dried material is then ground into a coarse powder.

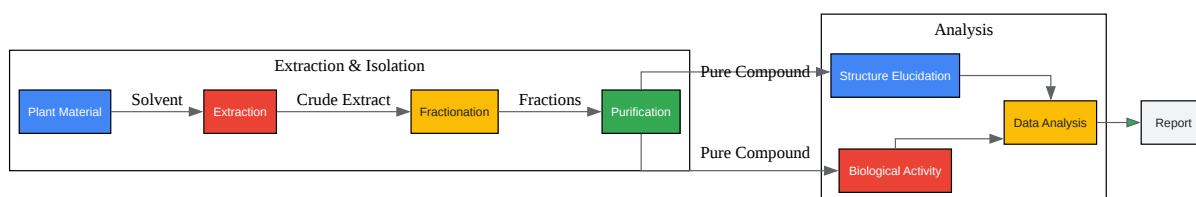
- **Extraction:** The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol. This is typically performed using a Soxhlet apparatus or maceration.
- **Fractionation:** The crude extracts are concentrated under reduced pressure and subjected to fractionation using techniques like column chromatography over silica gel or Sephadex LH-20.
- **Isolation and Purification:** Individual compounds are isolated from the fractions through repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).
- **Structure Elucidation:** The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HSQC, HMBC).

General Protocol for In Vitro Biological Activity Screening

- **Antioxidant Activity:** Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and ferric reducing antioxidant power (FRAP) assay are commonly used.
- **Antimicrobial Activity:** The broth microdilution method or the agar well diffusion method is typically employed to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
- **Cytotoxic Activity:** The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (sulforhodamine B) assay is used to evaluate the cytotoxic effects of the compound on various cancer cell lines.

Visualization of Experimental Workflows

The following diagrams illustrate generalized workflows relevant to the study of novel flavonoids like **Dodoviscin H**.



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Caption: Generalized workflow for the isolation and characterization of natural products.

Biological Activities of Flavonoids from *Dodonaea viscosa*

While specific biological activity data for **Dodoviscin H** is scarce, numerous studies have reported a range of activities for other flavonoids isolated from *Dodonaea viscosa*. These findings provide a valuable framework for predicting the potential therapeutic applications of **Dodoviscin H**.

Table 2: Reported Biological Activities of Flavonoids from *Dodonaea viscosa*

Flavonoid Class	Specific Compound(s)	Reported Biological Activity	Reference(s)
Flavonols	Kaempferol, Quercetin	Antioxidant, Anti-inflammatory, Antibacterial	[General Flavonoid Literature]
Flavones	Luteolin, Apigenin	Antioxidant, Anti-inflammatory, Neuroprotective	[General Flavonoid Literature]
Diterpenes	Clerodane-type	Antibacterial, Spasmolytic	[General <i>Dodonaea viscosa</i> Literature]

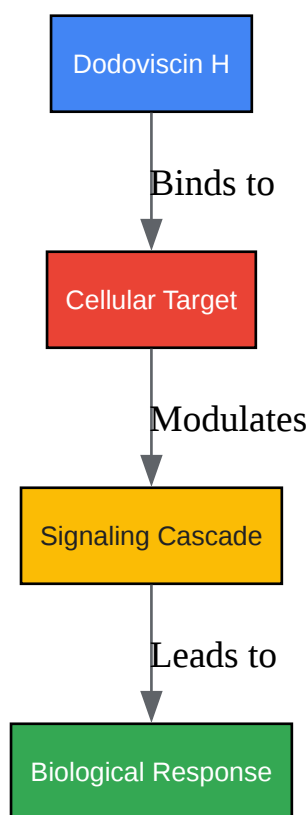
Note: This table represents a general overview. The specific activities and potencies can vary significantly between individual compounds.

Signaling Pathways

The precise signaling pathways modulated by **Dodoviscin H** have not yet been elucidated. However, flavonoids are known to interact with a multitude of cellular signaling cascades. Based on the activities of other flavonoids, potential targets for **Dodoviscin H** could include:

- MAPK (Mitogen-Activated Protein Kinase) Pathway: Often involved in cellular proliferation, differentiation, and apoptosis.
- NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammatory responses.
- PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: Crucial for cell survival and growth.

Further research is required to determine the specific molecular targets and mechanisms of action of **Dodoviscin H**.



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Caption: A simplified logical relationship of a compound's interaction with a signaling pathway.

Conclusion and Future Directions

Dodoviscin H represents a potentially valuable natural product for further investigation. While its chemical structure has been proposed, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, spectroscopic characterization, and biological activities. Future research should focus on the targeted isolation of **Dodoviscin H** from *Dodonaea viscosa*, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, a thorough evaluation of its biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, is warranted. Elucidating its mechanism of action and identifying its molecular targets will be crucial steps in assessing its potential as a lead compound for drug development. The information presented in this guide serves as a foundation for these future research endeavors.

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References

- 1. researchgate.net [researchgate.net]
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